molecular formula C16H13ClO4 B600079 Methoxyapigeninidin chloride, 7-(RG) CAS No. 161773-51-9

Methoxyapigeninidin chloride, 7-(RG)

Cat. No. B600079
M. Wt: 304.7
InChI Key: VQSWXDUWNOYURP-UHFFFAOYSA-N
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Description

“Methoxyapigeninidin chloride, 7-(RG)” is a chemical compound with the molecular formula C16H13ClO4 . It has a molecular weight of 304.72 g/mol . The IUPAC name for this compound is 2-(4-hydroxyphenyl)-7-methoxychromenylium-5-ol;chloride .


Synthesis Analysis

The synthesis of 7-methoxyapigeninidin has been reported in the literature . The 7-methoxyapigeninidin showed higher activity against sorghum fungi than apigeninidin, suggesting that the methoxy group at C-7 was important for the high fungicidal activity .


Molecular Structure Analysis

The molecular structure of “Methoxyapigeninidin chloride, 7-(RG)” can be represented by the canonical SMILES string: COC1=CC(=C2C=CC(=[O+]C2=C1)C3=CC=C(C=C3)O)O.[Cl-] .


Physical And Chemical Properties Analysis

“Methoxyapigeninidin chloride, 7-(RG)” has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 2 . The topological polar surface area is 50.7 Ų . The compound has a complexity of 314 .

Scientific Research Applications

Fungicidal Activity

Methoxyapigeninidin chloride exhibits significant fungicidal activity. A study by Aida, Tamogami, Kodama, & Tsukiboshi (1996) demonstrated that 7-methoxyapigeninidin has higher activity against sorghum fungi compared to apigeninidin, indicating the importance of the methoxy group at C-7 for enhanced fungicidal effectiveness.

Structural and Chemical Properties

The structural transformations and stability of apigeninidin-type flavylium salts, including methoxyapigeninidin chloride, were investigated in different pH solutions by Baranac & Amic (1990). This research contributes to understanding the compound's chemical behavior under various conditions, which is crucial for its application in scientific research.

Antitumor Properties

Research on related compounds, such as 2-methoxyestradiol, suggests potential antitumor applications. Chamaon et al. (2005) studied the effects of 2-methoxyestradiol in glioma cells, demonstrating significant reductions in viable cell numbers. Although this study is not directly on methoxyapigeninidin chloride, it indicates the potential relevance of methoxy groups in antitumor activity.

Mutagenicity

The mutagenic potential of related compounds, such as 7-hydroxyflavylium salts, was assessed in a study by Sweeny, Iacobucci, Brusick, & Jagannath (1981). This research is relevant for understanding the safety and genetic impact of methoxyapigeninidin chloride in scientific applications.

properties

IUPAC Name

2-(4-hydroxyphenyl)-7-methoxychromenylium-5-ol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4.ClH/c1-19-12-8-14(18)13-6-7-15(20-16(13)9-12)10-2-4-11(17)5-3-10;/h2-9H,1H3,(H-,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSWXDUWNOYURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C=CC(=[O+]C2=C1)C3=CC=C(C=C3)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxyapigeninidin chloride, 7-(RG)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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